Product packaging for (1,3-Dithian-2-yl)acetaldehyde(Cat. No.:CAS No. 57688-55-8)

(1,3-Dithian-2-yl)acetaldehyde

Cat. No.: B14623016
CAS No.: 57688-55-8
M. Wt: 162.3 g/mol
InChI Key: DVZBHTVPGATSAN-UHFFFAOYSA-N
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Description

(1,3-Dithian-2-yl)acetaldehyde (CAS 57688-55-8) is a chemical reagent that features both a reactive aldehyde group and a 1,3-dithiane moiety. This combination makes it a valuable building block in organic synthesis, particularly for the construction of complex carbonyl compounds. The 1,3-dithiane group is widely recognized for its ability to act as a masked carbonyl or as an acyl anion equivalent (umpolung) in multi-step synthesis . This allows researchers to manipulate the reactivity of carbon chains in unconventional ways. The compound can serve as a precursor in various synthetic sequences, including the Corey-Seebach reaction . It is typically used by deprotonation at the position alpha to the sulfur atoms, generating a nucleophile that can be alkylated; subsequent hydrolysis of the dithiane group reveals a carbonyl functionality . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10OS2 B14623016 (1,3-Dithian-2-yl)acetaldehyde CAS No. 57688-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dithian-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c7-3-2-6-8-4-1-5-9-6/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZBHTVPGATSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503372
Record name (1,3-Dithian-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-55-8
Record name (1,3-Dithian-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1,3 Dithian 2 Yl Acetaldehyde

Nucleophilic Reactivity at the Dithiane Carbon Center

The C-2 proton of the 1,3-dithiane (B146892) ring is significantly more acidic (pKa ≈ 31) than a typical methylene (B1212753) proton due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. youtube.com This increased acidity allows for facile deprotonation with strong bases, generating a potent carbon nucleophile that is effectively a masked acyl anion. organic-chemistry.org

The generation of 2-lithio-1,3-dithiane derivatives is a cornerstone of dithiane chemistry, pioneered by Corey and Seebach. organic-chemistry.orguwindsor.ca Treatment of a 1,3-dithiane with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -30 °C to -78 °C) in an aprotic solvent such as tetrahydrofuran (THF), efficiently produces the corresponding lithiated species. youtube.comorganic-chemistry.orgresearchgate.net

In the case of (1,3-dithian-2-yl)acetaldehyde, the acidic C-2 proton can be selectively removed to form the 2-lithio derivative. This carbanion is a powerful nucleophile capable of reacting with a wide array of electrophiles. youtube.com Subsequent quenching of this lithiated intermediate with an electrophile results in the formation of a new carbon-carbon bond at the C-2 position of the dithiane ring.

General Reaction Scheme:

Deprotonation: The dithiane is treated with n-BuLi to form the nucleophilic carbanion. youtube.com

Electrophilic Addition: The generated 2-lithio-1,3-dithiane derivative reacts with an electrophile (E+).

Hydrolysis (optional): The dithiane group can be hydrolyzed, typically using mercury(II) salts, to unmask the carbonyl group, yielding a ketone. youtube.comyoutube.com

Common electrophiles used in these reactions include:

Alkyl halides (primary and secondary) organic-chemistry.org

Epoxides youtube.com

Aldehydes and ketones organic-chemistry.org

Acid derivatives (e.g., esters, acyl chlorides) youtube.comrsc.org

Carbon dioxide brynmawr.edu

Nitriles rsc.org

This methodology provides a robust route to complex molecules that would be otherwise difficult to synthesize through traditional carbonyl chemistry. organic-chemistry.org

While the dithiane moiety can be converted into a nucleophile, the acetaldehyde (B116499) portion of the molecule contains an electrophilic carbonyl carbon. This allows this compound to act as an acceptor in reactions with other carbonyl compounds, most notably in cross-aldol condensations. princeton.edu An aldol (B89426) reaction between two different carbonyl compounds is known as a crossed or mixed aldol reaction. chemistrysteps.com

Research has demonstrated the utility of α-thioacetal aldehydes, such as the closely related youtube.comprinceton.edu-dithiane-2-carbaldehyde, as effective acceptors in organocatalytic, enantioselective cross-aldol reactions. princeton.edu When reacted with various donor aldehydes in the presence of a proline catalyst, these compounds yield highly functionalized aldol adducts with excellent diastereoselectivity and enantioselectivity. princeton.edunih.gov The dithiane group is presumed to influence the steric environment of the acceptor aldehyde, contributing to the high levels of stereocontrol observed. princeton.edu

This approach avoids issues that can arise in crossed aldol reactions, such as the formation of multiple products due to self-condensation of both reaction partners. chemistrysteps.com By using a strong, bulky base like lithium diisopropylamide (LDA), one carbonyl compound can be converted into its enolate quantitatively before the second carbonyl compound is introduced, leading to a directed aldol reaction. chemistrysteps.com

Table 1: Proline-Catalyzed Cross-Aldol Reaction of youtube.comprinceton.edu-Dithiane-2-carbaldehyde with Various Aldehyde Donors.
EntryAldehyde DonorProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Propanal(2S,3R)-3- youtube.comprinceton.eduDithian-2-yl-3-hydroxy-2-methylpropionaldehyde85>20:199
2Octanal(2S,3R)-3- youtube.comprinceton.eduDithian-2-yl-3-hydroxy-2-hexylpropionaldehyde70>20:195
3Hydrocinnamaldehyde(2S,3R)-3- youtube.comprinceton.eduDithian-2-yl-3-hydroxy-2-phenethylpropionaldehyde78>20:197
4Acetone4- youtube.comprinceton.eduDithian-2-yl-4-hydroxy-2-butanone91-96

Data adapted from MacMillan, D. W. C., et al. Tetrahedron, 2004. princeton.edu The acceptor is youtube.comprinceton.edu-dithiane-2-carbaldehyde, a close structural analog of this compound.

Carbon–Carbon Bond Forming Reactions

Beyond its role in umpolung and aldol chemistry, this compound and its derivatives can participate in a variety of other carbon-carbon bond-forming reactions.

The nucleophilic character of 2-lithio-1,3-dithiane derivatives makes them suitable for use as transmetalation reagents in transition metal-catalyzed cross-coupling reactions. While dithiane nucleophiles have been historically underutilized in this context, recent studies have shown their potential. For example, the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been successfully demonstrated. brynmawr.edu This reaction leverages the acidity of the benzylic proton on the dithiane to form a competent nucleophile for the catalytic cycle. brynmawr.edu

This precedent suggests that a lithiated derivative of this compound could similarly engage in palladium-catalyzed coupling reactions with suitable electrophiles, such as aryl or vinyl halides, providing a novel route to complex molecular architectures.

The aldehyde functional group within this compound can serve as a 2π component (a dipolarophile) in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. nih.gov This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. nih.gov For instance, the reaction of an aldehyde with an in-situ generated azomethine ylide can yield oxazolidine derivatives. nih.gov Similarly, reaction with nitrile oxides could lead to the formation of isoxazoline rings.

Furthermore, the dithiane moiety itself can be incorporated into precursors for cycloaddition reactions. A strategy involving a β-chloro-vinyl dithiane has been used in a [3+2] cyclization with α,β-unsaturated carbonyl compounds to synthesize highly functionalized cyclopentenes. researchgate.net This highlights the versatility of the dithiane unit in designing reactants for various cycloaddition pathways.

The bifunctional nature of this compound makes it an ideal substrate for tandem reactions or cascade processes, where multiple bond-forming events occur in a single operation. A synthetic sequence could be envisioned where an initial reaction at the aldehyde center triggers a subsequent transformation involving the dithiane.

For example, a catalytic three-component tandem reaction involving an aldehyde, an α-diazo compound, and a dipolarophile can be used to assemble complex heterocycles. nih.gov In this process, the aldehyde first reacts with the diazo compound to form a carbonyl ylide, which is then trapped in a cycloaddition reaction. nih.gov this compound could serve as the aldehyde component in such a sequence, leading to the rapid construction of complex, dithiane-containing heterocyclic products.

Another relevant concept is anion relay chemistry, where a reaction at one site of a molecule generates an intermediate that triggers a rearrangement to form a new anionic center at a distal position, which can then react with an electrophile. organic-chemistry.org A process could be designed where an initial nucleophilic addition to the aldehyde of this compound is followed by a sequence that leads to functionalization at the C-2 position of the dithiane ring, all within a single pot.

Dethioacetalization Strategies for Carbonyl Regeneration

The regeneration of the carbonyl group from its 1,3-dithiane protected form, a process known as dethioacetalization or deprotection, is a critical step in the synthetic application of this compound and related compounds. The high stability of the dithioacetal group towards various reagents necessitates the development of specific and efficient cleavage methods. arkat-usa.orgasianpubs.org These strategies are broadly categorized based on the nature of the reagents used to effect the transformation.

Oxidative Dethioacetalization Protocols

Oxidative cleavage is a common and effective method for the deprotection of 1,3-dithianes. This approach involves the oxidation of the sulfur atoms, which facilitates the hydrolysis of the C-S bonds to regenerate the parent carbonyl compound. A variety of oxidizing agents have been employed for this purpose, often offering mild reaction conditions and high yields. arkat-usa.orgresearchgate.net

Hypervalent iodine compounds, such as [Bis(trifluoroacetoxy)iodo]benzene (PIFA) and 2-iodoxybenzoic acid (IBX), are effective for thioacetal hydrolysis. These reagents oxidize the thioacetal, likely to a sulfoxide or sulfonium intermediate, which is then susceptible to hydrolysis. For instance, IBX has shown substrate-specific oxidation, with benzyl or allylthioacetals reacting more rapidly than other alkyl thioacetals.

N-halo compounds, particularly N-halosuccinimides (NBS, NCS), are also widely used. arkat-usa.orgacs.org Other specialized brominated reagents like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been developed for the efficient, solvent-free deprotection of 1,3-dithianes at room temperature, yielding the corresponding carbonyl compounds in excellent yields. arkat-usa.org The reaction using TBBDA can be completed in as little as two minutes with a 98% yield for model compounds. arkat-usa.org

Additional oxidative systems include dinitrogen tetroxide complexes of iron(III) and copper(II) nitrates, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and hydrogen peroxide in the presence of a catalyst like iodine or thionyl chloride. arkat-usa.orgresearchgate.net

Below is a table summarizing various oxidative dethioacetalization protocols.

Table 1: Oxidative Dethioacetalization Reagents for 1,3-Dithianes

Reagent/System Typical Conditions Notes
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) Aqueous solvent Hypervalent iodine reagent.
2-Iodoxybenzoic Acid (IBX) Varies Hypervalent iodine reagent; shows substrate specificity.
N-Bromosuccinimide (NBS) Solvent-free, room temp. Effective N-halo reagent, reaction time approx. 3 min. arkat-usa.org
TBBDA Solvent-free, room temp. High efficiency, reaction time approx. 2 min, ~98% yield. arkat-usa.org
PBBS Solvent-free, room temp. High efficiency, reaction time approx. 3 min, ~96% yield. arkat-usa.org
H₂O₂ / I₂ Aqueous, SDS Mild and chemoselective, tolerates various protecting groups. researchgate.net
H₂O₂ / SOCl₂ Varies High chemoselectivity, avoids overoxidation. researchgate.net

Metal-Mediated Dethioacetalization

Metal salts are frequently used to promote the hydrolysis of 1,3-dithianes. These methods typically rely on the high affinity of soft metal ions for sulfur, which acts as a soft base according to the HSAB (Hard and Soft Acids and Bases) theory. This interaction weakens the C-S bonds and facilitates cleavage.

Historically, mercury(II) salts, such as mercury(II) chloride (HgCl₂) and mercury(II) nitrate (Hg(NO₃)₂), have been the reagents of choice for this transformation. asianpubs.orgmdpi.comyoutube.com They are highly effective, often requiring stoichiometric amounts to drive the reaction to completion. asianpubs.org For example, mercury(II) nitrate trihydrate has been used under solvent-free, solid-state conditions to deprotect a variety of 1,3-dithianes rapidly and in high yields. mdpi.com However, the extreme toxicity of mercury compounds has led to a significant decline in their use in modern synthesis due to environmental concerns.

Consequently, numerous alternatives using less toxic metals have been developed. Copper(II) salts, such as copper(II) nitrate (Cu(NO₃)₂) on montmorillonite K10 clay, have been shown to effectively cleave dithioacetals under aerobic, solid-state conditions. researchgate.netresearchgate.net Other metal-based reagents that have been successfully employed include salts of Cerium(III), Bismuth(III), Zinc(II), and Zirconium(II). asianpubs.org For instance, a system of CeCl₃·7H₂O-NaI is a known protocol for dithiane deprotection. arkat-usa.org Antimony pentachloride has also been used, with the reaction proposed to be initiated by a single electron transfer from the dithiane to the metal center. researchgate.net

Photochemical Deprotection Mechanisms

Photochemical methods offer a distinct approach to dithiane deprotection, proceeding through electronically excited states and radical intermediates. nih.govacs.org The photodeprotection of 1,3-dithianes can be achieved by irradiation in the presence of a triplet sensitizer, such as a 2,4,6-thiapyrylium cation. researchgate.netconicet.gov.ar

The process is initiated by an extremely fast electron transfer from the dithiane to the excited triplet sensitizer, generating a dithiane radical cation. researchgate.netnih.govacs.org A key finding from mechanistic studies, including laser flash photolysis, is that this dithiane radical cation undergoes a rapid, unimolecular C-S bond cleavage to form a distonic radical cation species (an intermediate where the charge and radical centers are separated). nih.govacs.org

Mechanistic Studies of Transformation Pathways

Understanding the reaction mechanisms involving this compound is fundamental to its application in synthesis. This includes identifying key intermediates that dictate reaction outcomes and appreciating the core principle of polarity inversion that makes it such a valuable synthetic tool.

Elucidation of Reaction Intermediates

The reactivity of the 1,3-dithiane group is characterized by the formation of distinct intermediates depending on the reaction conditions. In the context of its use as an acyl anion equivalent (the Corey-Seebach reaction), the key intermediate is the 2-lithio-1,3-dithiane. wikipedia.orgwikipedia.org This carbanion is generated by deprotonating the C2 position with a strong base like n-butyllithium. youtube.comquimicaorganica.org The acidity of this proton (pKa ≈ 31) is significantly higher than that of a typical methylene group due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge. youtube.com This stabilization arises from the polarizability of sulfur and the longer C-S bond length. organic-chemistry.org This lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles. wikipedia.orgwikipedia.org

In photochemical deprotection pathways, the primary intermediates are radical cations. nih.govacs.org Upon photoinduced electron transfer to a sensitizer, a dithiane radical cation is formed. researchgate.net This species is short-lived and rapidly fragments via C-S bond cleavage to produce a more stable distonic radical cation, which is ultimately converted to the carbonyl product in the presence of superoxide. nih.govacs.org

Understanding Polarity Inversion (Umpolung) Principles

The concept of Umpolung, or polarity inversion, is central to the synthetic utility of this compound. wikipedia.orgquimicaorganica.org In a normal carbonyl group, such as an aldehyde, the carbonyl carbon is electrophilic (possessing a δ+ charge) due to the higher electronegativity of the oxygen atom. wikipedia.org This "normal" reactivity dictates that it reacts with nucleophiles. organic-chemistry.org

The conversion of an aldehyde to a 1,3-dithiane masks the carbonyl group and, more importantly, allows for the inversion of this inherent polarity. researchgate.netwikipedia.orgresearchgate.net The acidic proton at the C2 position of the dithiane ring can be removed by a strong base to form a nucleophilic carbanion (a lithiated dithiane). youtube.comorganic-chemistry.org In this form, the C2 carbon, which corresponds to the original carbonyl carbon, now functions as an acyl anion equivalent. wikipedia.orgorganic-chemistry.org This nucleophilic center can attack electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgwikipedia.org

This strategy, famously developed by Corey and Seebach, allows for the formation of carbon-carbon bonds that are impossible to create using the "normal" reactivity of the parent aldehyde. wikipedia.orgorganic-chemistry.org After the nucleophilic addition step, the dithiane group is removed, typically via the dethioacetalization methods described previously, to reveal a new ketone or other functional group. wikipedia.orgyoutube.com Thus, the dithiane serves as a temporary chemical modification that reverses the polarity of the carbonyl carbon, enabling otherwise inaccessible synthetic transformations. wikipedia.orgquimicaorganica.org

Autoxidative Processes of Lithiated Dithianes

Lithiated dithianes, including derivatives such as the lithiated form of this compound, are known to be highly reactive towards molecular oxygen. This reactivity initiates autoxidative processes, leading to a variety of condensation products. The nature of the substituent at the 2-position of the dithiane ring plays a crucial role in directing the course of these reactions and determining the final products. While extensive research has been conducted on 2-aryl-substituted lithiated dithianes, the autoxidation of 2-alkyl-substituted analogues follows a distinct mechanistic pathway.

Upon exposure to air, 2-alkyl-2-lithio-1,3-dithianes undergo oxidation to form 1,2-diketone derivatives, where one of the carbonyl groups remains protected as a 1,3-dithiane. tuni.fi However, the yields of these derivatives are generally reported to be low. tuni.fi For instance, studies on the autoxidation of various 2-alkyl-1,3-dithianes have shown that the desired diketone products are obtained in yields of up to 27%. acs.org

The proposed mechanism for this transformation begins with the autoxidation of the lithiated dithiane to form a highly reactive thioester intermediate. tuni.fiacs.org This intermediate is then attacked by another molecule of the lithiated dithiane. tuni.fi In the case of 2-alkyl substituted dithianes, the reaction is often halted at this stage. acs.org This is in contrast to their 2-aryl counterparts, where a third molecule of the lithiated dithiane can react further. The reason for this difference in reactivity is attributed to the competitive formation of a lithium enolate in the intermediate, which is facilitated by the presence of enolizable protons on the alkyl substituent. acs.org The formation of this enolate appears to be in competition with the second condensation step. tuni.fi

The steric bulk of the alkyl substituent at the 2-position also significantly influences the outcome of the autoxidative process. For example, when a bulky tert-butyl group is present, the reaction has been observed to stop at the initial thioester intermediate, preventing further condensation reactions. tuni.fi This suggests that steric hindrance can play a significant role in the reaction pathway. tuni.fi

Detailed research findings on the autoxidation of 2-alkyl-2-lithio-1,3-dithianes are summarized in the table below, showcasing the typical products and their corresponding yields under aerobic conditions.

Table 1: Products and Yields from the Autoxidation of 2-Alkyl-2-lithio-1,3-dithianes

2-Substituent Product(s) Yield (%)
Alkyl 1,2-Diketone derivative (one carbonyl protected as 1,3-dithiane) Up to 27
tert-Butyl Thioester intermediate -

Synthetic Applications of 1,3 Dithian 2 Yl Acetaldehyde in Complex Molecule Construction

Building Block in Natural Product Synthesis

The unique chemical nature of (1,3-dithian-2-yl)acetaldehyde allows it to serve as a linchpin in the assembly of various natural products. The aldehyde functionality provides a handle for chain elongation and modification, while the dithiane group serves as a masked carbonyl, enabling umpolung reactivity.

While direct applications of this compound in the synthesis of polyunsaturated fatty acids (PUFAs) are not extensively documented, its structure lends itself to logical synthetic strategies for their construction. PUFAs are characterized by a long carbon chain with multiple double bonds. A plausible approach to synthesizing these molecules could involve the use of this compound in a Wittig-type reaction. wikipedia.orgmnstate.edulibretexts.org The aldehyde group can react with a suitable phosphonium (B103445) ylide to introduce a carbon-carbon double bond, a key feature of PUFAs. The dithiane moiety can then be deprotected to reveal a carbonyl group, which can be further elaborated to extend the fatty acid chain.

For instance, a retrosynthetic analysis of a generic PUFA could envision a disconnection where this compound serves as a four-carbon building block. The aldehyde would be the site for olefination, and the dithiane-protected carbonyl would be revealed later in the synthesis for further chain extension or functionalization. The stereochemistry of the double bonds, a critical aspect of PUFA synthesis, could be controlled by the choice of Wittig reagent and reaction conditions. wikipedia.org

Table 1: Potential Wittig Reaction for PUFA Synthesis Fragment

Reactant 1Reactant 2 (Phosphonium Ylide)Product
This compoundPh₃P=CHR(1,3-Dithian-2-yl)-alkene

This strategic application highlights the potential of this compound as a valuable, though perhaps underutilized, tool in the synthesis of important biological molecules like polyunsaturated fatty acids.

Sphingosine (B13886) and its derivatives are fundamental components of cell membranes and are involved in various signaling pathways. nih.gov The synthesis of these long-chain amino alcohols often requires the careful introduction of stereocenters and functional groups. This compound can be envisioned as a key starting material in the construction of sphingosine analogues.

A hypothetical synthetic route could commence with a stereoselective aldol (B89426) addition to the aldehyde of this compound. nih.govnih.govresearchgate.net This would establish the desired stereochemistry at one of the chiral centers. The resulting β-hydroxy aldehyde could then be further functionalized. The dithiane group, acting as a masked carbonyl, allows for the introduction of the remainder of the sphingosine carbon backbone through nucleophilic addition of its lithiated form to an appropriate electrophile. Subsequent deprotection of the dithiane and manipulation of the resulting functional groups would lead to the target sphingosine relative.

Table 2: Proposed Aldol Reaction in Sphingosine Synthesis

AldehydeEnolate SourceKey Intermediate
This compoundChiral enolateβ-Hydroxy-(1,3-dithian-2-yl)butanal derivative

This approach showcases the utility of this compound in providing a multifunctional scaffold for the stereocontrolled synthesis of complex amino alcohols.

The term "bioactive scaffold" refers to a core molecular framework from which a variety of biologically active compounds can be derived. The 1,3-dithiane (B146892) unit is a well-established component in the synthesis of natural products and other bioactive molecules, often acting as a linchpin in the assembly of complex architectures. uwindsor.ca this compound, with its dual functionality, is an excellent candidate for the construction of such scaffolds.

The aldehyde can be used as a point of diversification, allowing for the attachment of various molecular fragments through reactions such as aldol condensations, Wittig reactions, or reductive aminations. Simultaneously, the dithiane moiety can be deprotonated to form a nucleophilic species, which can then react with a range of electrophiles to build up the carbon skeleton. youtube.com This divergent approach allows for the creation of a library of related compounds with potentially diverse biological activities. The stability of the dithiane group to a wide range of reaction conditions further enhances its utility as a robust scaffold component. organic-chemistry.org

This compound can be a valuable precursor in the stereoselective synthesis of chiral aldehydes and their derivatives. The aldehyde group can undergo a variety of asymmetric transformations, such as organocatalyzed aldol or Michael reactions, to introduce new stereocenters with high levels of enantiomeric or diastereomeric control. nih.gov

Furthermore, the dithiane ring itself can be rendered chiral, for instance, by using a chiral diol in its formation or by enzymatic resolution. A chiral dithiane can exert stereocontrol over reactions at the adjacent aldehyde or at the C2 position of the dithiane ring upon deprotonation. The addition of 2-lithio-1,3-dithianes to chiral aldehydes or imines has been shown to proceed with high diastereoselectivity. nih.gov This principle can be extended to reactions involving the lithiated form of this compound, allowing for the construction of molecules with multiple stereocenters.

A key strategy involves the reaction of the enolate derived from this compound with electrophiles in the presence of a chiral catalyst. This can lead to the formation of α-substituted chiral aldehydes where the dithiane group can be later converted to other functional groups.

Table 3: Examples of Stereoselective Reactions

Reaction TypeReactantsChiral InfluenceProduct Type
Asymmetric Aldol ReactionThis compound, KetoneChiral Catalyst (e.g., Proline)Chiral β-Hydroxy Aldehyde
Michael AdditionThis compound, α,β-Unsaturated EsterChiral OrganocatalystChiral δ-Keto Aldehyde
Diastereoselective AdditionLithiated this compound, Chiral AldehydeSubstrate ControlChiral Diol Derivative

These examples underscore the potential of this compound in asymmetric synthesis, providing access to a wide range of enantiomerically enriched building blocks.

Application in Heterocycle Synthesis

The reactivity of the aldehyde group in this compound makes it a suitable starting material for the construction of various heterocyclic systems.

Thiazolidines and their bicyclic counterparts, bisthiazolidines, are important classes of sulfur- and nitrogen-containing heterocycles with a range of biological activities. The synthesis of these compounds often involves the condensation of an aldehyde with an aminothiol (B82208).

This compound can serve as the aldehyde component in such a condensation. For example, the reaction with cysteine or a related aminothiol would lead to the formation of a thiazolidine (B150603) ring. The dithiane moiety would remain intact during this transformation, providing a handle for further synthetic modifications.

Table 4: General Synthesis of Thiazolidines

Aldehyde ComponentAminothiol ComponentHeterocyclic Product
This compoundCysteine2-[(1,3-Dithian-2-yl)methyl]thiazolidine-4-carboxylic acid

The resulting thiazolidine derivative, bearing a dithiane substituent, could be a valuable intermediate for the synthesis of more complex bioactive molecules. The dithiane could be deprotected to unmask a carbonyl group, which could then participate in further cyclization reactions or be used to attach other molecular fragments.

Oxazole (B20620) Formation

The aldehyde functionality of this compound serves as a direct precursor for the synthesis of 5-substituted oxazoles through the well-established Van Leusen oxazole synthesis. nih.gov This reaction provides a powerful and versatile method for constructing the oxazole ring, a common motif in natural products and pharmacologically active compounds.

The reaction proceeds via a [3+2] cycloaddition between an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The process is typically mediated by a base, such as potassium carbonate, in an alcoholic solvent like methanol. varsal.comnih.gov The mechanism involves the initial deprotonation of the acidic methylene (B1212753) group of TosMIC by the base. wikipedia.orgyoutube.com The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization to form a 5-membered oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of the p-toluenesulfinic acid group from this intermediate yields the aromatic 5-((1,3-dithian-2-yl)methyl)oxazole. organic-chemistry.orgvarsal.com

The Van Leusen synthesis is known for its operational simplicity and tolerance of a wide range of functional groups, making it highly suitable for substrates like this compound, where the dithiane moiety remains intact throughout the transformation. nih.govmdpi.com

Table 1: Van Leusen Synthesis of 5-((1,3-Dithian-2-yl)methyl)oxazole
Reactant 1 Reactant 2 Key Reagent Product Reaction Type
This compoundp-Toluenesulfonylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)5-((1,3-Dithian-2-yl)methyl)oxazoleVan Leusen Oxazole Synthesis

Strategic Use in Fragment Couplings

The 1,3-dithiane group is a cornerstone of modern synthetic strategy, primarily for its role as a masked acyl anion, a concept known as "umpolung" or reactivity inversion. acs.orgresearchgate.net The protons on the carbon atom situated between the two sulfur atoms (C2) are significantly more acidic than those of a typical methylene group. This allows for facile deprotonation by a strong base, such as n-butyllithium, to generate a potent carbon nucleophile, a 2-lithio-1,3-dithiane derivative. researchgate.netuwindsor.ca This nucleophile serves as an acyl anion equivalent, enabling the formation of carbon-carbon bonds through reactions with various electrophiles. researchgate.netacs.org

In the context of this compound, this umpolung strategy is typically applied to a precursor molecule, 2-substituted-1,3-dithiane, before the introduction or modification of the acetaldehyde (B116499) side chain. The lithiated dithiane can be coupled with a diverse range of electrophilic fragments, a key step in convergent syntheses of complex natural products. acs.orguwindsor.ca Such fragment coupling reactions are highly valued for their efficiency in building molecular complexity. nih.gov

Key transformations involving the lithiated dithiane moiety include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon single bond.

Epoxide Opening: Nucleophilic attack on the less sterically hindered carbon of an epoxide ring, resulting in a β-hydroxy thioacetal. uwindsor.ca

Addition to Carbonyls: Reaction with aldehydes or ketones to yield α-hydroxy dithiane adducts.

After the crucial fragment coupling step, the dithiane group can be retained for further manipulation or, more commonly, hydrolyzed back to a carbonyl group using reagents like mercury(II) chloride or N-bromosuccinimide, thus revealing the masked functionality. acs.org This strategic use of the dithiane as a robust and versatile linchpin for uniting advanced molecular fragments is a powerful tool in total synthesis. acs.orgacs.org

Table 2: Representative Fragment Coupling Reactions with 2-Lithio-1,3-dithiane Derivatives
Dithiane Derivative Electrophilic Fragment Fragment Type Resulting Linkage Strategic Value
2-Lithio-1,3-dithianeAlkyl Halide (R-X)Alkylating AgentC-C Single BondChain Elongation
2-Lithio-1,3-dithianeEpoxideOxygenated Fragmentβ-Hydroxy Alkyl ChainSynthesis of Polyketides
2-Lithio-1,3-dithianeAldehyde/Ketone (R₂C=O)Carbonyl Compoundα-Hydroxy Alkyl ChainConstruction of Acyloins
2-Lithio-1,3-dithianeAllylic Acetateπ-Allyl PrecursorAllylated DithianeAsymmetric Allylic Alkylation acs.org

Advanced Research Methodologies and Computational Analysis in Dithiane Chemistry

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for gaining deep mechanistic insights into chemical reactions and predicting molecular behavior, thereby guiding experimental design. nih.gov For dithiane systems, these approaches are crucial for understanding the stability of intermediates, the energetics of reaction pathways, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. scienceopen.com It is routinely employed to map out potential energy surfaces for reactions, providing valuable information on the stability of reactants, products, transition states, and intermediates. researchgate.net In the context of dithiane chemistry, DFT calculations are instrumental in elucidating the mechanisms of key transformations.

Researchers use DFT to model reactions such as the deprotonation of the C2-hydrogen of the dithiane ring to form the nucleophilic 2-lithio-1,3-dithiane, its subsequent alkylation, and the final hydrolysis back to a carbonyl compound. quimicaorganica.org DFT studies can calculate the geometries and energies of the transition states involved in these steps, helping to explain observed reaction rates and selectivities. For instance, calculations can rationalize why certain electrophiles react more efficiently or with greater stereoselectivity.

Furthermore, DFT is applied to analyze the structure and stability of the key carbanionic intermediate. The calculations can quantify the stabilizing effect of the two sulfur atoms, which delocalize the negative charge through their vacant d-orbitals. study.com This analysis helps in understanding the nucleophilicity of the dithiane anion and its role in carbon-carbon bond formation. researchgate.netnih.govrsc.org Recent DFT studies on various organic reactions, such as cycloadditions, demonstrate the capability of this method to distinguish between different possible pathways, such as concerted or stepwise mechanisms, by comparing the activation energies of the respective transition states. mdpi.comnih.govpku.edu.cn

Table 1: Application of DFT in Analyzing Dithiane Reaction Mechanisms

Computational Task Information Gained Relevance to Dithiane Chemistry
Geometry Optimization Provides the lowest-energy structures of reactants, intermediates, and products. Determines the preferred conformation of the dithiane ring and its derivatives.
Transition State (TS) Search Locates the highest energy point along a reaction coordinate. Identifies the structure of the transition state for dithiane alkylation or deprotection.
Frequency Calculation Confirms stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). Validates the computed structures and provides thermodynamic data (e.g., free energy).
Intrinsic Reaction Coordinate (IRC) Maps the reaction pathway connecting a transition state with its corresponding reactant and product. Confirms the reaction mechanism and ensures the correct transition state has been found.

Beyond elucidating known reactions, quantum chemical calculations are increasingly used for the a priori prediction of chemical reactivity. scienceopen.comnih.govrsc.org By calculating various molecular properties and descriptors, researchers can forecast how a molecule like (1,3-Dithian-2-yl)acetaldehyde will behave under specific conditions, guiding the development of new synthetic methodologies. nih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. For the 2-lithio-1,3-dithiane anion, the HOMO energy indicates its nucleophilicity and its propensity to react with electrophiles. The LUMO of an electrophile, in turn, indicates its susceptibility to nucleophilic attack. The energy gap between the HOMO of the dithiane anion and the LUMO of the electrophile can be correlated with reaction rates.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites for electrophilic or nucleophilic attack.

These predictive calculations enable chemists to screen potential reactants and catalysts computationally before committing to laborious and resource-intensive experimental work. rsc.org

Table 2: Key Quantum Chemical Descriptors for Reactivity Prediction

Descriptor Definition Predicted Property
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Nucleophilicity; electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Electrophilicity; electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Chemical stability and reactivity. A smaller gap often implies higher reactivity.
Mulliken Atomic Charges Calculated partial charges on individual atoms. Identifies specific nucleophilic and electrophilic atomic sites.
Global Hardness (η) A measure of resistance to change in electron distribution. Relates to the stability and reactivity of the molecule.

Green Chemistry Principles and Flow Chemistry Applications

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis of complex molecules like this compound. nih.govmoderndynamics.injctjournal.com This involves developing more sustainable routes, minimizing waste, and improving energy efficiency, often through the adoption of innovative technologies like continuous flow chemistry. longdom.org

The traditional synthesis of 1,3-dithianes often involves the use of strong acids, volatile organic solvents, and stoichiometric reagents. quimicaorganica.orgorgsyn.org Green chemistry seeks to replace these with more environmentally benign alternatives. mdpi.comijarst.in For sulfur-containing heterocycles, significant progress has been made in several areas: researchgate.net

Green Catalysts: The development of recyclable, solid-acid catalysts, such as tungstate (B81510) sulfuric acid, allows for the efficient synthesis of 1,3-dithianes under solvent-free conditions. researchgate.net These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste.

Benign Solvents: Replacing hazardous solvents like chloroform (B151607) with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key goal. mdpi.comresearchgate.net Some syntheses of sulfur heterocycles have been successfully performed in water, which is non-toxic, non-flammable, and inexpensive. nih.gov

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. acs.org This minimizes the formation of byproducts and waste.

These strategies contribute to the development of synthetic pathways that are not only more efficient but also safer and less harmful to the environment. frontiersin.orgnih.gov

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing for many reactions used in dithiane chemistry. stolichem.comaragen.com The key benefits stem from superior control over reaction parameters:

Enhanced Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio than batch flasks, allowing for near-instantaneous heating or cooling. aragen.com This is particularly advantageous for the highly exothermic or cryogenic reactions often involved in dithiane chemistry, such as deprotonation with strong bases (e.g., n-butyllithium), which typically requires temperatures of -80 °C in batch reactors. stolichem.com In flow, these reactions can often be performed at higher, more energy-efficient temperatures due to the precise control that prevents thermal runaways. stolichem.com

Improved Safety: The small internal volume of flow reactors means that only a tiny amount of any potentially hazardous material or reactive intermediate is present at any given moment. stolichem.com This intrinsic safety feature is crucial when working with pyrophoric reagents like n-butyllithium or when generating unstable intermediates.

Scalability and Reproducibility: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, rather than moving to larger, fundamentally different batch reactors. This makes scaling more predictable and reliable. stolichem.com

The integration of reaction, work-up, and purification steps into a single continuous sequence (telescoping) is another powerful feature of flow chemistry that can dramatically increase efficiency. researchgate.net

A central tenet of green chemistry is the minimization of waste and the efficient use of energy. jctjournal.comacs.org Flow chemistry directly contributes to these goals. By providing precise control over stoichiometry and reaction time, flow systems can maximize product yield and reduce the formation of impurities, thereby minimizing the need for extensive chromatographic purification, a major source of solvent waste in batch synthesis. researchgate.net

The energy efficiency of flow processes is often significantly higher than that of batch methods. acs.org The rapid heat transfer eliminates the need to slowly heat or cool large reactor volumes, saving considerable energy. stolichem.com Statistical analysis of several industrial processes has shown that flow chemistry can reduce energy consumption by one to two orders of magnitude compared to batch processing. acs.org Furthermore, the development of green synthetic methods, such as using microwave irradiation or ultrasound activation, can further reduce reaction times and energy consumption. moderndynamics.inlongdom.org The combination of green catalysts, benign solvents, and energy-efficient technologies like flow chemistry provides a powerful framework for the sustainable production of this compound and other valuable chemical intermediates.

Table 3: Comparison of Batch vs. Continuous Flow Processing for a Typical Dithiane Alkylation

Parameter Batch Processing Continuous Flow Processing
Temperature Control Slow heating/cooling; potential for hot spots. Rapid heat exchange; precise temperature control.
Mixing Dependent on stirrer speed and vessel geometry; can be inefficient on a large scale. Rapid, efficient, and reproducible diffusion-based mixing. aragen.com
Safety Large quantities of hazardous reagents and intermediates are present. Only small quantities are present at any time, enhancing intrinsic safety. stolichem.com
Reaction Time Often longer due to slower heat/mass transfer and addition rates. Typically much shorter due to enhanced reaction kinetics. researchgate.net
Scalability Challenging and non-linear; requires re-optimization. Straightforward by extending run time ("scale-out"). stolichem.com
Energy Efficiency Lower, due to heating/cooling of large solvent volumes and equipment. Higher, due to smaller reaction volumes and superior heat transfer. acs.org
Waste Generation Higher, often due to lower selectivity and extensive purification steps. Lower, due to higher yields and potential for integrated purification.

Catalysis in this compound Transformations

The this compound moiety is a versatile building block in organic synthesis, primarily due to the unique reactivity of the dithiane ring, which can function as a masked carbonyl group and stabilize an adjacent carbanion. Modern catalytic methods have significantly expanded the synthetic utility of this compound and its derivatives, enabling highly selective and efficient transformations. This section explores the application of organocatalysis, metal-mediated catalysis, and biocatalysis in reactions involving this compound and related dithiane structures, highlighting advanced research methodologies and their findings.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of dithiane chemistry, organocatalysts have been successfully employed to control the stereochemical outcome of reactions involving α-thioacetal aldehydes like this compound.

A significant advancement in this area is the use of the amino acid proline as a catalyst in asymmetric cross-aldol reactions where α-thioacetal aldehydes act as the electrophilic component. organic-chemistry.org Research has demonstrated that the inherent challenge of self-aldol condensation and polymerization of aldehydes can be overcome using this methodology. organic-chemistry.orgresearcher.life In a key study, this compound and similar structures were shown to be highly effective electrophiles in proline-catalyzed couplings with a variety of donor aldehydes and ketones. organic-chemistry.org The introduction of the α-thioacetal functionality was found to enhance both the reactivity and selectivity of these cross-aldol reactions. organic-chemistry.org

The proposed mechanism involves the formation of an enamine from the donor aldehyde and proline, which then attacks the electrophilic this compound. This approach consistently yields anti-aldol adducts with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org The efficiency of the reaction allows for the synthesis of highly functionalized, stereodefined synthons that are valuable intermediates for complex molecules like polyols and carbohydrates. organic-chemistry.org

Table 1: Proline-Catalyzed Cross-Aldol Reaction of α-Thioacetal Aldehydes with Donor Aldehydes
α-Thioacetal Aldehyde (Electrophile)Donor AldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee, anti)Yield (%)
This compoundPropanal>20:19985
This compoundButanal>20:19987
This compoundIsovaleraldehyde>20:19981
This compoundCyclohexanecarboxaldehyde15:1>9991
Data derived from studies on asymmetric proline-catalyzed cross-aldol reactions. organic-chemistry.org

Further research has expanded the scope of organocatalysis in dithiane chemistry to include conjugate additions. For instance, cinchona-derived bifunctional catalysts have been used for the enantioselective conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, achieving up to 92% enantiomeric excess. rsc.org This demonstrates the broader applicability of organocatalysis in controlling stereocenters adjacent to the dithiane core. rsc.org

Metal-Mediated Catalysis

Transition metal catalysis offers a diverse array of transformations for functionalizing otherwise inert bonds, and these methods have been applied to dithiane-containing molecules. While many applications focus on the synthesis of the dithiane ring itself, such as the iron-catalyzed direct dithioacetalization of aldehydes, advanced methodologies also target the modification of the dithiane scaffold. organic-chemistry.orgnih.govorganic-chemistry.org

Recent developments have shown the potential for functionalizing the C–H bonds of dithianes using photoredox catalysis. nih.gov These methods suggest that a sulfur-stabilized carbon radical derived from a dithiane can serve as a viable reaction intermediate, opening pathways for free-radical-type cross-coupling reactions. nih.gov This approach represents a modern strategy for elaborating dithiane structures without requiring pre-functionalization via deprotonation with strong bases.

Furthermore, gold catalysts have proven effective in complex cyclization reactions to construct polycyclic aromatic systems containing dithiane motifs. In one study, a gold(I) complex bearing a chiral phosphonite ligand was used for the enantioselective synthesis of dithia organic-chemistry.orghelicenes through successive intramolecular alkyne hydroarylation events. nih.gov This highlights the capability of metal catalysts to facilitate intricate bond formations and control complex stereochemistry in dithiane chemistry.

Table 2: Examples of Metal-Mediated Transformations in Dithiane Chemistry
Metal CatalystReaction TypeSubstrate ClassKey Finding
FeCl₃DithioacetalizationAldehydes and 2-chloro-1,3-dithianeEfficient and mild synthesis of 1,3-dithianes with good to excellent yields. organic-chemistry.orgnih.gov
Au(I) ComplexIntramolecular HydroarylationDiyne precursors with benzodithiophene coreHighly enantioselective synthesis of dithia organic-chemistry.orghelicenes. nih.gov
Palladium Catalystsδ-C(sp³)–H ArylationAliphatic primary amines (via transient directing group)Demonstrates the concept of distal C-H functionalization, applicable to complex scaffolds. mdpi.com
Zinc CatalystsDihydrosulfenylationAlkynes and thiolsProvides regioselective access to dithioacetals. organic-chemistry.org
A summary of various metal-catalyzed reactions relevant to the synthesis and functionalization of dithiane compounds.

Biocatalysis in Thioacetal Chemistry

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. In thioacetal chemistry, enzymes have been utilized for both the formation and cleavage of the dithiane moiety, often with high stereoselectivity.

Research into the enzymatic cleavage of thioacetals has led to the development of a biocatalytic strategy using vanadium-dependent haloperoxidases (VHPO). acs.org This method facilitates the cleavage of 1,3-dithianes and 1,3-dithiolanes under mild conditions. acs.orgresearchgate.net The reaction proceeds via the enzyme-mediated formation of hypobromous acid from a catalytic amount of bromide salt, with hydrogen peroxide as the terminal oxidant. acs.org This protocol is effective on a gram scale and can be performed using whole cells, making it a sustainable option for deprotection. acs.org

Furthermore, certain microorganisms are capable of performing stereoselective oxidation-reduction reactions on thioacetals. For example, enzymes present in the fungus Mortierella isabellina can catalyze the asymmetric oxidation of 1,3-dithiane (B146892) to its corresponding monosulfoxide. rsc.org The stereochemical preference of this enzymatic process allows for the production of chiral sulfoxides, which are valuable building blocks in asymmetric synthesis. rsc.org Similarly, cultures of Aspergillus foetidus have also been shown to perform such oxidations. rsc.org

Table 3: Biocatalytic Transformations in Thioacetal Chemistry
Enzyme/OrganismReaction TypeSubstrateProduct
Vanadium-dependent Haloperoxidase (VHPO)Oxidative Cleavage1,3-Dithianes / 1,3-DithiolanesCorresponding carbonyl compound. acs.org
Mortierella isabellinaAsymmetric Oxidation1,3-Dithiane1,3-Dithiane 1-oxide (chiral sulfoxide). rsc.org
Aspergillus foetidusOxidation1,3-Dithiane1,3-Dithiane 1-oxide. rsc.org
Lipases/EsterasesHydrolysisThioacetatesThiols. semanticscholar.org
Overview of enzymes and microorganisms used in the transformation of thioacetals and related sulfur compounds.

Future Directions and Emerging Frontiers

Expansion of Asymmetric Transformations

The development of asymmetric reactions involving (1,3-dithian-2-yl)acetaldehyde is a key area of future research. The aldehyde functionality serves as a prime handle for creating new stereocenters, and harnessing this reactivity with high enantioselectivity is a significant goal.

Current research in asymmetric synthesis provides a blueprint for the potential transformations of this compound. Methodologies like the direct catalytic asymmetric aldol (B89426) reaction, which unites two carbonyl partners to create β-hydroxy ketones with new stereocenters, are particularly relevant. nih.gov The application of organocatalysts, such as proline and its derivatives, has proven effective for a range of aldehydes and could be extended to control the stereochemical outcome of aldol additions with this compound. nih.govresearchgate.net

Furthermore, bimetallic catalytic systems are emerging as powerful tools for complex asymmetric reactions. For instance, a combined Rh(II)/Sm(III) catalyst has been used for tandem ylide formation and [4+3]-cycloaddition of aldehydes, affording chiral heterocyclic products with high enantiomeric excess. nih.govsemanticscholar.org Adapting such catalytic systems to this compound could provide access to novel, stereochemically rich dithiane-containing heterocycles. The inherent chirality of natural products is often leveraged in asymmetric synthesis, and methodologies using optically active starting materials to induce stereoselectivity in reactions involving dithianes have been explored, providing a pathway for enantioselective preparations. uwindsor.ca

Below is a table summarizing potential asymmetric transformations applicable to this compound.

TransformationCatalyst/MethodologyPotential ProductSignificance
Asymmetric Aldol Reaction Proline Derivatives, Chiral Metal ComplexesChiral β-Hydroxy Carbonyl CompoundsCreation of two new stereocenters
Asymmetric Allylation Chiral Lewis Acids, OrganocatalystsChiral Homoallylic AlcoholsIntroduction of versatile allyl group
Asymmetric Reduction Chiral Boranes, Catalytic HydrogenationChiral 2-(1,3-Dithian-2-yl)ethanolAccess to chiral 1,2-diol precursors
Asymmetric Cycloaddition Bimetallic Relay Catalysis (e.g., Rh/Sm)Chiral Dithiane-functionalized HeterocyclesRapid construction of molecular complexity

Integration with Novel Synthetic Technologies

The convergence of traditional organic synthesis with modern technologies like flow chemistry and biocatalysis offers significant advantages in terms of efficiency, safety, and scalability. Applying these technologies to the synthesis and reactions of this compound is a promising frontier.

Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. While specific applications to this compound are still emerging, the principles have been successfully applied to related dithiane syntheses. This technology is particularly advantageous for handling reactive intermediates and performing multi-step sequences in a telescoped fashion, minimizing manual handling and waste generation.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, environmentally friendly conditions. Aldolases, for example, are nature's catalysts for forming carbon-carbon bonds and function via mechanisms that have inspired the development of small molecule catalysts. nih.gov Exploring the use of engineered enzymes for stereoselective reactions on the aldehyde portion of this compound could provide highly efficient routes to chiral products that are challenging to obtain through traditional chemical methods.

Development of Highly Selective and Sustainable Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability, or "green chemistry." This involves designing processes that are highly selective, minimize waste, use non-hazardous reagents and solvents, and are energy-efficient.

Highly Selective Reactions: Chemoselectivity is crucial when working with bifunctional molecules like this compound. Future methodologies will focus on catalysts and reaction conditions that can selectively target either the aldehyde or the dithiane moiety. For instance, various catalysts have been developed for the highly chemoselective thioacetalization of aldehydes in the presence of ketones, indicating the potential for selective transformations at the carbonyl group. organic-chemistry.org Conversely, the dithiane ring can be cleaved under specific oxidative or hydrolytic conditions, and developing milder, more selective deprotection methods remains an active area of research. scribd.com

Sustainable Approaches: The principles of green chemistry are being increasingly applied to the synthesis of dithianes themselves. The use of recyclable, solid-supported catalysts like tungstate (B81510) sulfuric acid or performing reactions under solvent-free conditions are examples of more sustainable approaches to creating the dithiane core. researchgate.net The development of odorless 1,3-propanedithiol (B87085) equivalents also addresses the practical and environmental concerns associated with volatile and malodorous thiols traditionally used in dithiane synthesis. researchgate.net Extending these green principles to the subsequent reactions of this compound, for example by using water as a solvent or employing reusable catalysts, will be a key objective in future research. organic-chemistry.org An iron-catalyzed method for dithioacetalization represents a move towards using more abundant and less toxic metals in synthesis. nih.gov

The table below highlights key areas for developing sustainable methodologies.

Area of DevelopmentApproachBenefit
Catalysis Use of earth-abundant metal catalysts (e.g., Iron)Reduced cost and toxicity
Recyclable solid-supported catalystsSimplified purification, reduced waste
Reagents Use of odorless thiol equivalentsImproved laboratory safety and reduced odor pollution
Solvents Reactions in water or under solvent-free conditionsReduced use of volatile organic compounds (VOCs)
Atom Economy Development of addition and cycloaddition reactionsMaximized incorporation of starting materials into the final product

As research continues to push the boundaries of synthetic chemistry, this compound will undoubtedly play a significant role as a testbed for new asymmetric methods, a substrate for novel technologies, and a target for the development of more sustainable and selective chemical transformations.

Q & A

Q. What are the optimal synthetic pathways for (1,3-Dithian-2-yl)acetaldehyde, and how can purity be validated?

Answer: The synthesis of this compound typically involves condensation reactions between dithiane derivatives and acetaldehyde precursors. A common approach is the use of 1,3-dithiane with acetaldehyde under acidic catalysis (e.g., H₂SO₄ or BF₃·Et₂O). Purity validation requires tandem analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediate detection .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm structural integrity, focusing on the acetaldehyde proton (δ ~9-10 ppm) and dithiane ring protons (δ ~4-5 ppm).
  • High-Performance Liquid Chromatography (HPLC) with UV detection at 220–280 nm to quantify residual impurities.

Q. How can acetaldehyde derivatives like this compound be quantified in complex matrices (e.g., biological samples)?

Answer: Derivatization protocols are critical for accurate quantification. For example:

  • Bisulfite trapping : Convert free aldehydes to stable bisulfite adducts, followed by ion-exchange chromatography .
  • Headspace GC-MS : Ideal for volatile aldehydes; equilibration at 40–60°C enhances sensitivity .
  • Enzymatic assays : Use aldehyde dehydrogenase (ALDH) coupled with NADH detection, though specificity for dithiane-substituted aldehydes requires validation .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in the reactivity of this compound under oxidative vs. reductive conditions?

Answer: Contradictions in reactivity often arise from competing pathways (e.g., dithiane ring stability vs. aldehyde oxidation). A systematic approach includes:

  • Kinetic profiling : Use stopped-flow spectroscopy to monitor reaction intermediates under varying O₂ concentrations.
  • Computational modeling : Apply density functional theory (DFT) to predict activation energies for oxidation (C=O formation) vs. dithiane ring-opening pathways.
  • Controlled environment reactors : Employ flow reactors at 1–10 atm pressure to isolate oxidative (NOx-promoted) vs. reductive (H₂/catalyst) pathways, referencing acetaldehyde-NOx interaction studies .

Q. How does the dithiane moiety in this compound influence its genotoxicity compared to unsubstituted acetaldehyde?

Answer: The dithiane group may alter DNA adduct formation kinetics. Methodologies to assess this include:

  • Comet assay : Compare DNA strand breaks in human cell lines (e.g., HepG2) exposed to acetaldehyde vs. This compound.
  • LC-MS/MS : Quantify N²-ethylidene-dGuo adducts, a biomarker for acetaldehyde-induced DNA damage .
  • Homologous recombination assays : Use FACS-based colony formation assays to measure repair efficiency in yeast or mammalian cells .

Q. What advanced spectroscopic techniques can elucidate the interaction of this compound with biomacromolecules?

Answer:

  • Time-resolved FTIR : Track carbonyl stretching vibrations (1700–1750 cm⁻¹) during protein adduct formation.
  • Surface Plasmon Resonance (SPR) : Measure binding affinities with ALDH or cytochrome P450 isoforms.
  • Cryo-Electron Microscopy (cryo-EM) : Resolve structural changes in enzymes upon inhibitor binding .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in reported toxicity thresholds for this compound?

Answer: Discrepancies often stem from assay variability. Mitigation strategies include:

  • Standardized exposure protocols : Harmonize cell culture conditions (e.g., O₂ levels, serum-free media) to minimize metabolic interference .
  • Dose-response meta-analysis : Pool data from in vitro (e.g., MTT assays) and in vivo (e.g., murine respiratory depression models) studies, adjusting for interspecies metabolic differences .
  • Threshold of Toxicological Concern (TTC) : Apply computational tools like Derek Nexus to predict toxicity endpoints when empirical data are conflicting .

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